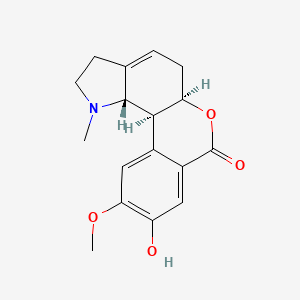

9-O-Demethylhomolycorine

Descripción

Contextualization within Amaryllidaceae Alkaloid Research Landscapes

9-O-Demethylhomolycorine is a member of the Amaryllidaceae alkaloids, a large and structurally diverse group of over 600 biogenetically related isoquinoline (B145761) alkaloids. ub.edumdpi.com These compounds are found almost exclusively in plants of the Amaryllidaceae family, which includes about 75 genera and 1100 species distributed in tropical and warm temperate regions. rsc.org The chemical investigation of this plant family has been active for nearly two centuries, since the first isolation of lycorine (B1675740) in 1877. ub.edumdpi.com

The Amaryllidaceae alkaloids are classified into several major structural types, with homolycorine (B1213549) being one of the principal skeletons alongside others like lycorine, galanthamine (B1674398), crinine (B1220781), and haemanthamine. ub.edumdpi.com These alkaloids are known to exhibit a wide array of biological and pharmacological properties, including anticancer, antiviral, acetylcholinesterase (AChE) inhibitory, antimalarial, and anti-inflammatory activities. mdpi.comrsc.orgmdpi.com Despite the vast number of compounds identified, only galanthamine is currently used therapeutically, for the treatment of Alzheimer's disease. ub.edu The biosynthesis of these alkaloids is a key area of research, with most originating from a common precursor, norbelladine (B1215549), which is formed from the amino acids L-phenylalanine and L-tyrosine. ub.edumdpi.com The homolycorine skeleton, along with the lycorine type, arises from an ortho-para' phenol (B47542) oxidative coupling of the key intermediate O-methylnorbelladine. ub.edu

Historical Trajectories of Isolation and Initial Structural Characterization Studies

The isolation of this compound has been reported from various species within the Amaryllidaceae family. It has been identified in plants such as Leucojum vernum, Narcissus pseudonarcissus cv. Dutch Master, Lycoris radiata, Crinum defixum, and Pancratium maritimum. nih.govmdpi.comsci-hub.secjnmcpu.com Its presence has also been noted in Crinum viviparum. neist.res.in

The general methodology for isolating Amaryllidaceae alkaloids, including this compound, involves extraction from plant material, typically the bulbs, followed by purification using various chromatographic techniques. sci-hub.secjnmcpu.com The structural elucidation of these isolated compounds is a critical step, accomplished through a combination of modern spectroscopic methods. nih.govrsc.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1H, 13C, COSY, HMQC, and HMBC experiments), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy are routinely employed to determine the precise chemical structure and stereochemistry of these complex molecules. mdpi.comscielo.br For instance, the structure of a new homolycorine-type alkaloid, 2α-10bα-dihydroxy-9-O-demethylhomolycorine, was elucidated from Hippeastrum solandriflorum using these comprehensive spectroscopic methods. mdpi.com

Research Significance of the Homolycorine Alkaloid Structural Framework

The homolycorine alkaloid structural framework is of considerable research interest due to its diverse and potent biological activities. researchgate.net Alkaloids possessing this skeleton have demonstrated significant potential in several therapeutic areas, particularly in anticancer research. colab.ws

Detailed studies have revealed that homolycorine-type alkaloids exhibit cytotoxic effects against a wide range of cancer cell lines. researchgate.netcolab.ws Over forty alkaloids from this group have been screened, showing notable activity against various cancers, including hepatic and prostate cancers. colab.ws The mechanism of action is thought to involve processes such as the inhibition of topoisomerase I, an enzyme that is more active in rapidly proliferating cells. researchgate.net

Beyond cancer research, homolycorine alkaloids have shown other important biological activities. A study investigating inhibitors of Glycogen Synthase Kinase-3β (GSK-3β), a therapeutic target in Alzheimer's disease, found that this compound was a promising inhibitor with an IC50 value of 30.00 ± 0.71 µM. sci-hub.senih.gov Additionally, the homolycorine framework is being explored for other applications; a virtual screening study suggested that certain homolycorine alkaloids could be a basis for designing new drugs against Chagas disease by targeting the enzymes Trypanothione (B104310) reductase and Cruzain. chemrxiv.org The broad spectrum of activities, including moderate acetylcholinesterase inhibitory effects, makes the homolycorine skeleton a strong candidate for further pharmaceutical development. researchgate.net

| Compound | Biological Activity | Finding | Source |

| This compound | GSK-3β Inhibition | IC50 = 30.00 ± 0.71 µM | sci-hub.senih.gov |

| Lycorenine | Cytotoxicity | Good activity against HepG2 hepatoma cells (ED50 1.2 μg/mL) | colab.ws |

| Hippeastrine (B59) | Cytotoxicity | Potent activity against most of 26 tested cell lines | researchgate.net |

| Hippeastrine | Topoisomerase I Inhibition | IC50 = 7.25 ± 0.20 μg/ml | researchgate.net |

| Homolycorine | Antiretroviral Activity | Possesses high activity | ub.edu |

| 10-Norneronine | Anti-Chagas (in silico) | Docking score close to -7 kcal/mol against Trypanothione reductase and Cruzain | chemrxiv.org |

| 2α,10bα-dihydroxy-9-O-demethylhomolycorine | Anti-Chagas (in silico) | Docking score close to -7 kcal/mol against Trypanothione reductase and Cruzain | chemrxiv.org |

Structure

3D Structure

Propiedades

Número CAS |

6879-81-8 |

|---|---|

Fórmula molecular |

C17H19NO4 |

Peso molecular |

301.34 g/mol |

Nombre IUPAC |

(5aR,11bS,11cS)-9-hydroxy-10-methoxy-1-methyl-2,3,5,5a,11b,11c-hexahydroisochromeno[3,4-g]indol-7-one |

InChI |

InChI=1S/C17H19NO4/c1-18-6-5-9-3-4-13-15(16(9)18)10-8-14(21-2)12(19)7-11(10)17(20)22-13/h3,7-8,13,15-16,19H,4-6H2,1-2H3/t13-,15-,16-/m1/s1 |

Clave InChI |

VLDOBKJPRUQEEC-FVQBIDKESA-N |

SMILES |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)O)OC |

SMILES isomérico |

CN1CCC2=CC[C@@H]3[C@H]([C@@H]21)C4=CC(=C(C=C4C(=O)O3)O)OC |

SMILES canónico |

CN1CCC2=CCC3C(C21)C4=CC(=C(C=C4C(=O)O3)O)OC |

Origen del producto |

United States |

Phytochemical Occurrence, Isolation Methodologies, and Natural Distribution

Botanical Sources within the Amaryllidaceae Family

9-O-Demethylhomolycorine has been identified in a variety of genera within the Amaryllidaceae family. Research has confirmed its presence in species belonging to Narcissus, Lycoris, Pancratium, Galanthus, and Crinum. mdpi.comnih.govnih.goviupac.orgjmaps.in

Specific species from which this compound has been isolated include:

Crinum defixum nih.govjmaps.in

Crinum latifolium researchgate.netresearchtrend.netijrpr.com

Galanthus elwesii mdpi.comiupac.org

Galanthus ikariae iupac.org

Lycoris radiata nih.gov

Narcissus confusus cuni.cz

Narcissus tazetta nih.gov

Pancratium maritimum nih.govresearchgate.netnih.gov

Table 1: Botanical Sources of this compound

| Genus | Species | Reference |

|---|---|---|

| Crinum | Crinum defixum | nih.govjmaps.in |

| Crinum | Crinum latifolium | researchgate.netresearchtrend.netijrpr.com |

| Galanthus | Galanthus elwesii | mdpi.comiupac.org |

| Galanthus | Galanthus ikariae | iupac.org |

| Lycoris | Lycoris radiata | nih.gov |

| Narcissus | Narcissus confusus | cuni.cz |

| Narcissus | Narcissus tazetta | nih.gov |

| Pancratium | Pancratium maritimum | nih.govresearchgate.netnih.gov |

While the prompt specifically requests information on Hippeastrum, no direct evidence from the provided search results indicates the isolation of this compound from this genus. However, studies have isolated other homolycorine-type alkaloids like homolycorine (B1213549) and hippeastrine (B59) from Hippeastrum species. researchgate.netnih.gov

Plant Organs Utilized for Alkaloid Extraction

The primary plant organ utilized for the extraction of this compound and other Amaryllidaceae alkaloids is the bulb. mdpi.comnih.govrjpharmacognosy.irnih.govnih.gov The bulbs of species such as Lycoris radiata, Galanthus transcaucasicus, and Pancratium trianthum have been the subject of extraction studies to isolate these compounds. nih.govrjpharmacognosy.irnih.gov

Advanced Isolation and Purification Strategies

The isolation of this compound from plant material involves a multi-step process that typically begins with solvent extraction and is followed by various chromatographic techniques for purification.

Solvent Extraction and Acid-Base Partitioning Protocols

The initial step in isolating alkaloids from Amaryllidaceae plant material, primarily the bulbs, involves extraction with an organic solvent. rjpharmacognosy.irumlub.pl Methanol or ethanol (B145695) are commonly used for this purpose. nih.govumlub.pl Following the initial extraction, a standard acid-base partitioning procedure is employed to separate the alkaloids from other plant constituents. nih.govresearchgate.net This involves dissolving the crude extract in an acidic aqueous solution (e.g., 2% H₂SO₄), which protonates the basic alkaloids, making them water-soluble. nih.gov This aqueous layer is then washed with a non-polar solvent like petroleum ether to remove neutral and acidic impurities. Subsequently, the aqueous layer is basified (e.g., with ammonia (B1221849) to pH 9-10) to deprotonate the alkaloids, rendering them soluble in organic solvents. nih.govresearchgate.net The alkaloids are then extracted into an organic solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govresearchgate.net

Chromatographic Fractionation and Purification Techniques

Following extraction and acid-base partitioning, the enriched alkaloid fraction is subjected to various chromatographic techniques to isolate and purify individual compounds like this compound.

Column Chromatography (CC): This is a fundamental technique used for the initial fractionation of the crude alkaloid extract. rjpharmacognosy.irnih.gov Silica (B1680970) gel is a common stationary phase for the column chromatography of Amaryllidaceae alkaloids. rjpharmacognosy.ir

Preparative Thin-Layer Chromatography (pTLC): This method is often used for the further purification of fractions obtained from column chromatography, leading to the isolation of pure compounds. rjpharmacognosy.ir

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique that can be used for the final purification of alkaloids. iupac.orgresearchgate.net Reverse-phase HPLC with a C18 column is a frequently used method. iupac.org

Co-occurrence Patterns and Quantitative Distribution Profiles of Homolycorine-Type Alkaloids

This compound is part of the homolycorine-type alkaloid group and often co-occurs with other structurally related alkaloids in the same plant species. mdpi.comnih.govnih.gov

In Lycoris radiata, this compound was isolated alongside a significant number of other Amaryllidaceae alkaloids, including other homolycorine-type compounds like homolycorine, hippeastrine, and O-demethylhomolycorine N-oxide. nih.gov Other major alkaloid types found in Lycoris species include lycorine (B1675740), galanthamine (B1674398), and crinine (B1220781) types. nih.govmdpi.comresearchgate.net

In Galanthus elwesii, this compound was found with a diverse array of alkaloids, including galanthamine, sanguinine, leucotamine, and lycorine. mdpi.com Similarly, in Pancratium maritimum, it was isolated with compounds such as haemanthamine, pseudolycorine, and galanthamine. researchgate.net

The quantitative distribution of these alkaloids can vary significantly between different species and even within different populations of the same species. For instance, a comparative analysis of three Lycoris species (L. aurea, L. radiata, and L. guangxiensis) using LC-MS/MS revealed distinct alkaloid profiles, with some alkaloids being characteristic markers for each species. researchgate.net While this study identified numerous alkaloids, specific quantitative data for this compound across these species was not detailed. researchgate.net However, it highlights the complexity and variability of alkaloid composition within the genus.

Table 2: Co-occurring Alkaloids with this compound in Select Species

| Species | Co-occurring Alkaloids (Examples) | Reference |

|---|---|---|

| Lycoris radiata | Homolycorine, Hippeastrine, Lycorine, Galanthamine, Sanguinine, Tazettine | nih.gov |

| Galanthus elwesii | Galanthamine, Sanguinine, Leucotamine, O-Methylleucotamine, Narwedine, Lycorine, Galanthine | mdpi.com |

| Pancratium maritimum | Haemanthamine, Haemanthidine, Vittatine, Pseudolycorine, Galanthamine, Narciclasine | researchgate.net |

| Narcissus tazetta | Lycorine, Homolycorine, Tazettine | nih.gov |

Biosynthetic Pathways and Enzymology

Foundational Amaryllidaceae Alkaloid Biosynthesis: The Norbelladine (B1215549) Pathway

The journey to 9-O-Demethylhomolycorine begins with the construction of the common precursor to all Amaryllidaceae alkaloids, norbelladine. This foundational pathway sets the stage for the vast chemical diversity observed in this alkaloid family.

Primary Amino Acid Precursors and their Metabolic Transformations

The biosynthesis of the core Amaryllidaceae alkaloid skeleton is rooted in primary metabolism, specifically utilizing the aromatic amino acids L-phenylalanine and L-tyrosine. These precursors undergo a series of enzymatic transformations to yield the two essential building blocks for norbelladine.

L-phenylalanine enters the phenylpropanoid pathway, where it is first acted upon by phenylalanine ammonia-lyase (PAL) . This enzyme catalyzes the elimination of an ammonia (B1221849) molecule from L-phenylalanine to produce trans-cinnamic acid. Subsequent hydroxylations and chain-shortening reactions convert trans-cinnamic acid into 3,4-dihydroxybenzaldehyde, one of the two key components for norbelladine synthesis.

Concurrently, L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase (TYDC) to furnish tyramine, the second essential precursor. This reaction channels carbon from primary amino acid metabolism into the specialized alkaloid biosynthetic pathway.

Early Pathway Intermediates

The conversion of L-phenylalanine and L-tyrosine to norbelladine proceeds through a series of well-defined intermediate compounds. Following the initial action of PAL on L-phenylalanine, a sequence of enzymatic steps, including hydroxylations and likely a beta-oxidation-like chain shortening, leads to key intermediates.

| Intermediate | Precursor | Key Transformation |

| trans-Cinnamic Acid | L-Phenylalanine | Deamination by PAL |

| p-Coumaric Acid | trans-Cinnamic Acid | Hydroxylation |

| Caffeic Acid | p-Coumaric Acid | Hydroxylation |

| 3,4-Dihydroxybenzaldehyde | Caffeic Acid | Chain shortening |

| Tyramine | L-Tyrosine | Decarboxylation by TYDC |

The culmination of these early steps is the condensation of 3,4-dihydroxybenzaldehyde and tyramine. This crucial reaction is catalyzed by norbelladine synthase (NBS) , which facilitates a Mannich-like reaction to form a Schiff base intermediate, norcraugsodine. This intermediate is then reduced by noroxomaritidine/norcraugsodine reductase (NR) to yield norbelladine. For the subsequent critical step of oxidative coupling, norbelladine is methylated at the 4'-hydroxyl group by the enzyme norbelladine 4'-O-methyltransferase (N4OMT) to produce 4'-O-methylnorbelladine.

Oxidative Phenol (B47542) Coupling Mechanisms and Stereochemical Control

The central and diversity-generating step in Amaryllidaceae alkaloid biosynthesis is the intramolecular oxidative coupling of 4'-O-methylnorbelladine. This reaction is catalyzed by cytochrome P450 enzymes and the regioselectivity of this coupling dictates the foundational skeleton of the resulting alkaloid class. The stereochemistry of the newly formed chiral centers is also tightly controlled during this process.

Ortho-para' Coupling

The formation of the homolycorine (B1213549) skeleton, and thus this compound, is a direct consequence of an ortho-para' oxidative phenol coupling of 4'-O-methylnorbelladine. In this reaction, a carbon-carbon bond is formed between the ortho position of the catechol-derived ring and the para position of the tyramine-derived ring. This specific coupling event gives rise to the characteristic ring system of the lycorine (B1675740) and homolycorine-type alkaloids. This crucial step is catalyzed by cytochrome P450 enzymes. Following the coupling, a series of rearrangements and modifications occur. The initial product of the ortho-para' coupling is believed to be norpluviine (B12688598). The homolycorine scaffold is then thought to be formed from norpluviine through a process involving ring opening of the B-ring, intramolecular rotation, and subsequent hemiacetal formation.

Para-para' Coupling

In contrast, a para-para' oxidative coupling of 4'-O-methylnorbelladine leads to a different class of Amaryllidaceae alkaloids, namely the crinine (B1220781) and haemanthamine types. This alternative coupling mechanism underscores the pivotal role of the regioselectivity of the cytochrome P450 enzymes in determining the final structural architecture of the alkaloid.

Specific Enzymatic Characterization and Roles in Amaryllidaceae Alkaloid Biosynthesis

While the complete enzymatic cascade for this compound biosynthesis is yet to be fully elucidated, several key enzymes in the broader Amaryllidaceae alkaloid pathway have been identified and characterized, providing significant insights into the formation of its precursors.

| Enzyme | Abbreviation | Role in Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes the conversion of L-phenylalanine to trans-cinnamic acid. |

| Tyrosine Decarboxylase | TYDC | Catalyzes the conversion of L-tyrosine to tyramine. |

| Norbelladine Synthase | NBS | Catalyzes the condensation of 3,4-dihydroxybenzaldehyde and tyramine to form norcraugsodine. |

| Noroxomaritidine/Norcraugsodine Reductase | NR | Reduces norcraugsodine to norbelladine. |

| Norbelladine 4'-O-methyltransferase | N4OMT | Methylates the 4'-hydroxyl group of norbelladine to form 4'-O-methylnorbelladine. |

| Cytochrome P450 monooxygenases | CYPs | Catalyze the critical intramolecular oxidative phenol coupling of 4'-O-methylnorbelladine. The regioselectivity of different CYPs determines the resulting alkaloid skeleton. |

The final step in the formation of this compound from its immediate homolycorine precursor would involve a specific O-demethylation at the C-9 position. While the specific enzyme responsible for this reaction has not yet been characterized, it is likely catalyzed by a member of the 2-oxoglutarate/Fe(II)-dependent dioxygenase (ODD) superfamily, which are known to be involved in O-demethylation reactions in other alkaloid biosynthetic pathways.

Phenylalanine Ammonia-Lyase (PAL)

The biosynthetic route to Amaryllidaceae alkaloids, including this compound, begins with the phenylpropanoid pathway. core.ac.uknih.gov The first committed step is the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. nih.gov This reaction is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL). core.ac.uknih.gov The presence and function of PAL have been confirmed in Amaryllidaceae plants; for instance, two distinct PAL genes, LrPAL1 and LrPAL2, have been cloned from Lycoris radiata. nih.gov Research has identified different PAL transcripts, some of which are ubiquitously expressed, while others show higher expression in organs where Amaryllidaceae alkaloids accumulate, suggesting a specific role for the latter in alkaloid biosynthesis. nih.gov

Cinnamate 4-Hydroxylase (C4H)

Following the formation of trans-cinnamic acid, the next step involves a hydroxylation reaction catalyzed by Cinnamate 4-Hydroxylase (C4H). nih.govnih.gov C4H is a cytochrome P450 monooxygenase belonging to the CYP73A subfamily. nih.govnih.gov This enzyme specifically hydroxylates the 4-position of trans-cinnamic acid to yield 4-hydroxycinnamic acid, also known as p-coumaric acid. nih.govnih.gov Like PAL, C4H is a crucial enzyme in the general phenylpropanoid pathway, which produces a wide array of metabolites such as flavonoids and lignins. nih.gov Transcripts for C4H have been identified in several Amaryllidaceae species, including a characterized C4H from L. radiata that performs region-specific 4-hydroxylation. nih.gov

Norbelladine Synthase (NBS) and Noroxomaritidine Reductase (NR)

The core structure of all Amaryllidaceae alkaloids is derived from the common intermediate, norbelladine. core.ac.uknih.govfrontiersin.org Norbelladine is formed through the condensation of two precursors: 3,4-dihydroxybenzaldehyde (3,4-DHBA), which is derived from the aforementioned phenylpropanoid pathway, and tyramine, which originates from the decarboxylation of L-tyrosine. nih.govnih.govfrontiersin.org

Recent studies have elucidated that this crucial condensation is not a single-step reaction but a cooperative process involving two distinct enzymes: Norbelladine Synthase (NBS) and Noroxomaritidine/Norcraugsodine Reductase (NR). nih.govfrontiersin.orgbiorxiv.orgjst.go.jp

Norbelladine Synthase (NBS): This enzyme catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate, norcraugsodine. nih.govfrontiersin.org

Noroxomaritidine/Norcraugsodine Reductase (NR): This enzyme then reduces the norcraugsodine intermediate in an NADPH-dependent manner to yield the stable key precursor, norbelladine. nih.govfrontiersin.orgjst.go.jp

These two enzymes have been shown to physically interact and are co-localized in the cytoplasm and nucleus, ensuring the efficient channeling of the substrates to form norbelladine. nih.govbiorxiv.orgbohrium.com This two-enzyme system has been characterized in multiple Amaryllidaceae species, including Narcissus papyraceus and Leucojum aestivum. nih.govbiorxiv.org

Norbelladine 4′-O-methyltransferase (N4OMT)

Once norbelladine is formed, it undergoes a critical methylation step before the pathway branches into the various alkaloid skeletal types. This reaction is catalyzed by Norbelladine 4′-O-methyltransferase (N4OMT), which transfers a methyl group from S-adenosyl-L-methionine to the 4'-hydroxyl group of norbelladine. nih.govuniprot.orguniprot.org The product, 4′-O-methylnorbelladine, is the pivotal branchpoint intermediate for the biosynthesis of all major Amaryllidaceae alkaloids, including the homolycorine family. nih.govnih.govresearchgate.net

The enzyme from Narcissus sp. aff. pseudonarcissus has been characterized, showing an optimal pH of 8.8 and an optimal temperature of 45°C. uniprot.org While its primary role is the methylation of norbelladine, it can also use N-methylnorbelladine and dopamine as substrates. uniprot.org More recent research on an O-methyltransferase from Narcissus papyraceus (NpOMT) confirmed that it preferentially methylates the 4'-OH position of norbelladine both in vitro and in planta. nih.gov Interestingly, this study also showed that the enzyme could catalyze the formation of 3',4'-O-dimethylnorbelladine from norbelladine, indicating some substrate flexibility. nih.gov

| Enzyme | Abbreviation | Function | Precursor | Product |

| Phenylalanine Ammonia-Lyase | PAL | Non-oxidative deamination | L-Phenylalanine | trans-Cinnamic acid |

| Cinnamate 4-Hydroxylase | C4H | Hydroxylation | trans-Cinnamic acid | p-Coumaric acid |

| Norbelladine Synthase | NBS | Condensation | Tyramine + 3,4-DHBA | Norcraugsodine |

| Noroxomaritidine Reductase | NR | Reduction | Norcraugsodine | Norbelladine |

| Norbelladine 4′-O-methyltransferase | N4OMT | O-methylation | Norbelladine | 4′-O-methylnorbelladine |

Cytochromes P450 (CYP) and other Oxidoreductases

Cytochrome P450 (CYP) enzymes are a large superfamily of monooxygenases that play a crucial role in the biosynthesis of specialized metabolites by performing remarkable regio- and stereospecific oxidative reactions. In Amaryllidaceae alkaloid biosynthesis, CYPs are responsible for the critical C-C oxidative phenol coupling of 4′-O-methylnorbelladine, which establishes the diverse foundational skeletons of the different alkaloid types. nih.govresearchgate.netresearchgate.net

The formation of the homolycorine skeleton is the result of an ortho-para' oxidative coupling reaction. rsc.org This key cyclization is catalyzed by enzymes from the CYP96T family. researchgate.netresearchgate.net This coupling links the phenolic ring derived from 3,4-DHBA (A-ring) with the tyramine-derived ring (B-ring) to create the core structure. Besides this pivotal coupling, other CYPs are involved throughout the pathway. As mentioned, C4H (a CYP73A) is an early pathway enzyme. nih.govnih.gov Furthermore, it is hypothesized that a CYP98A3 enzyme, coumarate 3-hydroxylase (C3H), is involved in the formation of the 3,4-DHBA precursor from p-coumaric acid. nih.govresearchgate.net

Other oxidoreductases are also vital. NR, which reduces the imine bond to form norbelladine, is a key example from the short-chain dehydrogenase/reductase (SDR) family. nih.gov Subsequent modifications to the alkaloid scaffolds, such as hydroxylations, demethylations, and ring rearrangements that lead to the final structures like this compound, are also presumed to be catalyzed by various uncharacterized CYPs and other oxidoreductases. researchgate.netmdpi.com

Biosynthetic Derivation of Homolycorine and its Demethylated Analogues (e.g., Conversion from Lycorenine)

The homolycorine-type alkaloids, which possess a 2-benzopyrano-[3,4-g]indole skeleton, are biosynthetically derived from the key intermediate 4′-O-methylnorbelladine. rsc.org The formation of this skeleton occurs via an ortho-para' phenol oxidative coupling, which initially yields the lycorine-type alkaloid backbone. rsc.org The pathway then proceeds to the formation of lycorenine.

Homolycorine and its analogues are thought to be derived from a lycorine-type progenitor through a significant rearrangement. nih.gov The proposed biogenetic hypothesis involves a benzylic oxidation of the lycorine-type intermediate, followed by a complex ring-switch rearrangement to form the lycorenine skeleton. imperial.ac.uk This hypothesis has been corroborated by total synthesis studies that employ a biomimetic ring-switch. imperial.ac.uk From the intermediate lycorenine, further enzymatic modifications would lead to homolycorine. The final step to produce this compound is a demethylation reaction at the C9 position, catalyzed by a currently uncharacterized O-demethylase enzyme.

Uncharacterized Biosynthetic Steps and Future Directions in Enzymatic Discovery

Despite significant progress, several steps in the biosynthesis of this compound and other Amaryllidaceae alkaloids remain uncharacterized. nih.govhorizonepublishing.com The elucidation of the complete pathway is an ongoing area of research. nih.govresearchgate.net

Key knowledge gaps include:

Formation of 3,4-DHBA: The precise enzymatic sequence and the specific enzymes that convert p-coumaric acid to 3,4-dihydroxybenzaldehyde are not fully established, though enzymes like C3H have been proposed. nih.govnih.gov

Late-stage Tailoring Enzymes: The specific CYPs, oxidoreductases, and transferases responsible for the later, more specific steps of the pathway are largely unknown. This includes the enzymes that catalyze the conversion of the initial lycorine-type skeleton to lycorenine, the subsequent formation of homolycorine, and critically, the specific O-demethylase that removes the methyl group at the C9 position to yield this compound. rsc.org

Regulatory Mechanisms: The regulatory networks that control the expression of biosynthetic genes and the flux through the pathway are yet to be discovered.

Future research will likely focus on transcriptomics and functional genomics approaches in Amaryllidaceae plants to identify and characterize these missing enzymes. nih.gov The discovery of these uncharacterized biosynthetic genes will not only complete our understanding of how these complex molecules are made but could also enable their production through metabolic engineering in microbial or plant-based systems. horizonepublishing.com

Synthetic Chemical Approaches and Structural Modification

Laboratory Total Synthesis of the Homolycorine (B1213549) Skeleton

The total synthesis of the homolycorine core, a 2-benzopyrano[3,4-g]indole system, has been a subject of interest for its intricate architecture. ub.edursc.org The homolycorine skeleton is biosynthetically derived from the lycorine (B1675740) skeleton, a structural relationship that has inspired synthetic strategies. nih.gov

The construction of the lycorenan (B1244191) skeleton, the core of homolycorine and its analogs, involves the assembly of a complex tetracyclic framework. A key biosynthetic insight that has influenced synthetic planning is the ortho-para' oxidative coupling of the precursor 4'-O-methylnorbelladine, which leads to the formation of both lycorine and homolycorine-type skeletons. rsc.orgmdpi.com

Several laboratory syntheses have adopted biomimetic approaches, which mimic natural biosynthetic pathways. A prominent strategy involves a "ring-switch" or rearrangement from a more accessible lycorine-type progenitor to form the homolycorine framework. For instance, the total synthesis of the homolycorine alkaloid (±)-clivonine has been achieved via a von Braun-type cleavage of the benzylic C-N bond in a lycorine-type intermediate, effectively transforming one alkaloid core into another. researchgate.netresearchgate.net This highlights a common synthetic strategy where the biological relationship between lycorine and homolycorine-type alkaloids is exploited to access the latter class of natural products. researchgate.netacs.org

Alternative strategies focus on constructing the fused ring system through sequential annulation reactions. These methods build the molecule step-by-step, often employing powerful carbon-carbon and carbon-heteroatom bond-forming reactions to assemble the intricate polycyclic structure. nih.govrsc.org

| Synthetic Strategy | Description | Key Intermediates/Reactions | References |

| Biomimetic Ring-Switch | Conversion of a lycorine-type skeleton into a homolycorine-type skeleton. | Lycorine-type progenitor, von Braun-type reaction. | researchgate.netresearchgate.net |

| De Novo Synthesis | Stepwise construction of the tetracyclic core from simpler starting materials. | Cycloaddition reactions, intramolecular cyclizations. | nih.govrsc.org |

| Biosynthesis-Inspired Coupling | Mimicking the natural ortho-para' oxidative coupling. | Norbelladine-like precursors. | rsc.orgmdpi.com |

Achieving the correct three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of homolycorine alkaloids, which possess multiple stereogenic centers. Synthetic routes must incorporate stereocontrolled reactions to ensure the formation of the desired stereoisomer. nih.govnih.govd-nb.info

In the asymmetric synthesis of (+)-clivonine, for example, stereocontrol is paramount and was confirmed through X-ray crystallography of key intermediates. researchgate.net Strategies for achieving stereoselectivity include:

Substrate-controlled reactions: Where the existing stereocenters in a molecule direct the stereochemical outcome of subsequent reactions.

Reagent-controlled reactions: Employing chiral reagents or catalysts to induce asymmetry. Examples include asymmetric organocatalysis and transition-metal-catalyzed reactions. nih.govmdpi.com

Stereoselective cyclizations: Intramolecular reactions, such as the Heck reaction, have been used to construct key ring junctions with high stereoselectivity. nih.gov

The development of these stereoselective methods is crucial for producing enantiomerically pure homolycorine alkaloids for biological evaluation. mcmaster.cachemrxiv.org

Semisynthetic Derivatization and Analog Generation

Semisynthesis, the chemical modification of a natural product, is a valuable tool for generating novel analogs that may possess enhanced or different biological properties. cuni.czresearchgate.net This approach leverages the readily available natural alkaloid as a starting scaffold. In the context of homolycorine alkaloids, semisynthesis provides insights into structure-activity relationships. colab.ws

9-O-Demethylhomolycorine itself has been isolated from natural sources such as Narcissus confusus and Hippeastrum canastrense. scielo.bracs.org It serves as a precursor for further chemical modification. A straightforward example of semisynthetic derivatization is the preparation of this compound N-oxide. This analog was synthesized by treating the parent compound, this compound, with hydrogen peroxide (H₂O₂). clockss.org The resulting N-oxide demonstrated the α-configuration, as determined by spectroscopic analysis. clockss.org

The generation of such analogs is driven by the search for compounds with improved pharmacological profiles. cuni.czresearchgate.net The modification of functional groups on the homolycorine skeleton, such as the phenolic hydroxyl group in this compound or the lactone ring, can significantly impact the molecule's properties. colab.ws

| Parent Compound | Reagent(s) | Product | Reference |

| This compound | 36% Hydrogen Peroxide (H₂O₂) | This compound N-oxide | clockss.org |

This targeted modification allows for the systematic exploration of the chemical space around the homolycorine pharmacophore.

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Comprehensive Structure Elucidation

Spectroscopy is fundamental to the characterization of 9-O-Demethylhomolycorine, offering a non-destructive way to probe its atomic and molecular properties. A suite of spectroscopic methods is typically employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the complex, polycyclic structure of this compound. Evidence for its structure is provided by ¹H and ¹³C NMR studies. researchgate.net One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments are used in concert to assign every proton and carbon in the molecule.

¹H NMR provides information on the chemical environment of protons, their multiplicity (splitting patterns), and their proximity to one another.

¹³C NMR reveals the number of unique carbon atoms and their chemical environments, distinguishing between sp², sp³, quaternary, and methoxy (B1213986) carbons. researchgate.net The analysis of ¹³C NMR chemical shifts, when compared to similar homolycorine (B1213549) skeleton alkaloids, shows high structural similarity. scielo.br

2D NMR techniques are crucial for establishing the connectivity of the carbon skeleton and the relative stereochemistry.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbons that bear protons. scielo.brsdsu.eduustc.edu.cn

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range (2-4 bond) correlations between protons and carbons. sdsu.eduprinceton.edu It is instrumental in piecing together the molecular framework by connecting quaternary carbons to nearby protons. scielo.brresearchgate.net For instance, the long-range correlation between H-10 and C-10b can confirm specific structural features. scielo.br

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, which is critical for determining the relative stereochemistry of the molecule. scielo.brprinceton.edu For example, NOE correlations can establish the spatial relationship between protons on different rings, confirming the cis- or trans-fusion of ring junctions. scielo.brresearchgate.net

A combination of these NMR techniques allowed for the complete structural determination and assignment of resonances for this compound and related alkaloids isolated from various plant sources. researchgate.netscielo.brnih.gov

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Chemical shifts (δ) are reported in ppm and can vary slightly depending on the solvent and instrument used.)

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 68.4 | 4.13 (d, 15.4) |

| 2 | 28.5 | 2.05 (m), 2.45 (m) |

| 3 | 54.3 | 3.40 (m), 2.80 (m) |

| 4a | 60.9 | 3.33 (dd, 11.5, 4.8) |

| 6 | 53.4 | 4.30 (d, 17.6), 3.55 (d, 17.6) |

| 7 | 128.5 | 6.84 (s) |

| 8 | 108.6 | 6.78 (s) |

| 10 | 147.9 | - |

| 11 | 146.9 | - |

| 12 | 111.9 | - |

| 12a | 131.9 | - |

| 12b | 126.3 | - |

| OMe | 56.4 | 3.88 (s) |

| N-Me | 41.9 | 2.38 (s) |

| C=O | 164.5 | - |

| Data compiled from published research findings. Actual values may vary. |

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, often to within four decimal places, which allows for the unambiguous determination of the molecular formula. labmanager.commeasurlabs.combioanalysis-zone.com

For this compound, techniques like high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) have been used. scielo.br The analysis determines the molecular formula to be C₁₇H₁₉NO₄ by identifying the protonated molecule [M+H]⁺. scielo.br This precise mass measurement is a critical piece of data in the identification process, complementing the structural details provided by NMR. nih.govdntb.gov.ua

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₇H₁₉NO₄ |

| Calculated Mass [M+H]⁺ | 302.1392 |

| Measured Mass [M+H]⁺ | 302.1387 |

| Data sourced from representative studies. |

Ultraviolet-Visible (UV) spectroscopy measures the absorption of UV or visible light by the molecule, providing information about its electronic structure, particularly the conjugated systems. acttr.combbec.ac.in The UV spectrum of this compound is characterized by absorption maxima (λmax) that correspond to the electronic transitions within its aromatic ring and the conjugated lactone system. researchgate.net This technique is useful for identifying the chromophore system present in the molecule and can be used for quantification. bbec.ac.inchromedia.org

Table 3: UV Absorption Data for this compound

| Solvent | Absorption Maxima (λmax) in nm |

| Ethanol (B145695) | 228, 268, 305 |

| Data represents typical findings. |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of right- and left-circularly polarized light by chiral molecules. wikipedia.orglibretexts.org It is an invaluable tool for investigating the stereochemistry of complex molecules like this compound. researchgate.netcreative-proteomics.com

The CD spectrum provides information about the absolute configuration of the stereocenters within the molecule. researchgate.net The shape and sign of the Cotton effects in the CD spectrum are characteristic of the spatial arrangement of the chromophores and can be compared to the spectra of known compounds or to theoretical calculations to assign the stereochemistry. researchgate.netresearchgate.net A survey of the CD spectra of lactone alkaloids of the benzopyrano[3,4-g]indole system, to which this compound belongs, indicates that this technique provides useful structural information. researchgate.net

Chromatographic Analytical Methods for Research and Quantification

Chromatographic techniques are essential for the isolation, purification, and quantification of this compound from natural sources. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary technique for both the analysis and quantification of this compound in plant extracts and other complex mixtures. torontech.comchromatographyonline.com HPLC methods are developed to achieve high resolution, separating the target compound from other structurally similar alkaloids. researchgate.net

A typical HPLC method involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com A gradient elution, where the mobile phase composition is changed over time, is often used to achieve optimal separation of multiple components. oiv.int Detection is commonly performed using a Diode Array Detector (DAD) or a UV detector set at one of the absorption maxima of the analyte. researchgate.netresearchgate.net

For quantitative analysis, the method is validated for linearity, precision, and accuracy. researchgate.netpensoft.net A calibration curve is generated using a pure standard of this compound to determine the concentration of the compound in unknown samples. researchgate.net The development of such methods is crucial for studying the distribution of this alkaloid in different plant parts and for quality control purposes. researchgate.net

Table 4: Example HPLC Method Parameters for this compound Analysis

| Parameter | Description |

| Column | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 268 nm |

| Injection Volume | 10 µL |

| These parameters represent a typical setup and may be optimized for specific applications. |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org The gas chromatograph separates volatile and thermally stable compounds based on their physical and chemical properties as they pass through a capillary column. wikipedia.orgeag.com Following separation, the molecules enter the mass spectrometer, which ionizes, fragments, and sorts the molecular ions and their fragments based on their mass-to-charge ratio, producing a unique mass spectrum that acts as a molecular fingerprint. eag.com

GC-MS is a frequently utilized technique for the analysis of Amaryllidaceae alkaloids, a class of compounds known for their potent bioactivities. nih.gov The analysis of this compound has been performed using GC-MS, with specific instrumentation being documented for its characterization. mdpi.com This technique is crucial for identifying a wide range of compounds in complex mixtures like plant extracts, providing valuable information on their chemical composition. nih.gov

| Instrument Type | Manufacturer | Specific Model/System |

|---|---|---|

| Gas Chromatograph - Mass Spectrometer | Agilent | 6890+ GC-5975 MSD |

| Gas Chromatograph - Mass Spectrometer | Thermo Scientific | Focus-DSQ II |

| Gas Chromatograph - Mass Spectrometer | Agilent | GC 7890C-7000A triple quadrupole MSD |

Data sourced from PubChem. mdpi.com

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated and automated form of thin-layer chromatography that offers enhanced separation efficiency, sensitivity, and reproducibility. merckmillipore.comresearchgate.net It is a powerful tool for the quantitative and qualitative analysis of compounds in complex mixtures, such as herbal extracts. merckmillipore.comscielo.br The technique utilizes HPTLC plates coated with a stationary phase of a smaller, more uniform particle size compared to conventional TLC, resulting in more compact spots and better resolution. merckmillipore.com HPTLC is widely applied in the quality control of medicinal plants to establish identity, purity, and stability. google.com

In the context of Amaryllidaceae alkaloids, HPTLC has been employed for their determination and profiling. researchgate.net Studies have utilized HPTLC to investigate the alkaloid content in various Narcissus species, which are known to produce homolycorine-type alkaloids. dntb.gov.uadntb.gov.ua The method can be combined with other techniques, such as enzymatic bioautography and GC-MS, for a comprehensive bioguided study to identify bioactive alkaloids within plant extracts. nih.gov

| Parameter | Description |

|---|---|

| Stationary Phase | HPTLC plates pre-coated with silica (B1680970) gel 60 F254. dntb.gov.uanih.gov |

| Sample Application | Samples are applied as bands using an automated applicator. |

| Mobile Phase | A solvent system optimized for the separation of target compounds, e.g., chloroform/acetone mixtures. nih.gov |

| Development | Plates are developed in a chromatographic chamber saturated with the mobile phase vapor. |

| Derivatization | Post-chromatographic derivatization with a suitable reagent (e.g., vanillin/sulfuric acid) to visualize the compounds. nih.gov |

| Densitometric Scanning | Plates are scanned with a densitometer at a specific wavelength to quantify the separated compounds. nih.gov |

Hyphenated Analytical Techniques

Hyphenated techniques refer to the powerful combination of a separation method with a spectroscopic detection method, providing a wealth of information from a single analysis. dntb.gov.uanih.gov These advanced methods are indispensable for the analysis of complex natural product extracts, enabling rapid screening, identification, and structural elucidation. dntb.gov.uanih.gov

The hyphenation of High-Performance Liquid Chromatography (HPLC), Photodiode Array (PDA) detection, Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy represents a state-of-the-art platform for natural product analysis. scirp.orgnih.gov This technique, often written as HPLC-PDA-SPE-NMR, allows for the online separation and structural elucidation of individual components within a complex mixture. nebiolab.com The HPLC separates the compounds, the PDA detector provides UV-Vis spectral data, and the SPE unit traps and concentrates peaks of interest, which are then transferred to the NMR spectrometer for detailed structural analysis. nebiolab.com

This powerful combination has been successfully applied to the phytochemical investigation of Amaryllidaceae species. scirp.orgmdpi.com It facilitates the accelerated structural identification of alkaloids directly from crude extracts, which is particularly useful for isomeric compounds. scirp.orgnih.govmdpi.com

| Component | Function |

|---|---|

| HPLC (High-Performance Liquid Chromatography) | Separates the individual compounds in the mixture. |

| PDA (Photodiode Array) Detector | Provides UV-Vis absorbance spectra for each separated compound, aiding in preliminary identification. |

| SPE (Solid-Phase Extraction) | Traps, concentrates, and purifies selected peaks post-separation, and facilitates solvent exchange to a deuterated NMR solvent. nebiolab.com |

| NMR (Nuclear Magnetic Resonance) | Provides detailed structural information (1H, 13C, 2D-NMR) for unequivocal structure elucidation of the isolated compound. nebiolab.com |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. wikipedia.orgeag.comnih.gov In this technique, the LC separates the components of a mixture, which are then ionized and introduced into the mass spectrometer. eag.com The first mass analyzer selects a specific "parent" ion, which is then fragmented in a collision cell. A second mass analyzer then separates the resulting "daughter" ions, creating a fragmentation pattern that is highly specific to the compound's structure. eag.com

LC-MS/MS is a cornerstone for the analysis of Amaryllidaceae alkaloids in various plant species. mdpi.comnih.gov It allows for the rapid analysis of alkaloid distribution and composition, and its high sensitivity is crucial for detecting compounds at very low concentrations. scirp.orgnih.gov Researchers have developed and validated LC-MS/MS methods for the simultaneous detection and quantification of multiple alkaloids, identifying them by their specific mass-to-charge (m/z) transitions. scirp.orgmdpi.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| Lycorine (B1675740) | 288 | 147 | scirp.org |

| Galanthamine (B1674398) | 288 | 213 | scirp.org |

| Galanthamine-d6 (Internal Standard) | 294 | 216 | scirp.org |

Preclinical Biological Activity and Mechanistic Investigations

Investigation of Cellular and Molecular Targets

The preclinical assessment of 9-O-demethylhomolycorine has identified several key cellular and molecular interactions that are fundamental to its biological activity. These investigations have shed light on its potential as a modulator of critical cellular processes through enzyme inhibition, interaction with nucleic acids, and disruption of protein synthesis.

Enzyme Inhibition Profiling (e.g., Glycogen Synthase Kinase-3β (GSK-3β) inhibition)

Glycogen synthase kinase-3β (GSK-3β) is a serine/threonine protein kinase that plays a crucial role in a wide array of cellular functions, including metabolism, cell cycle regulation, and gene expression. nih.gov Its dysregulation has been implicated in various diseases, including cancer, making it an attractive therapeutic target. nih.gov

Studies have demonstrated that this compound is an inhibitor of GSK-3β. nih.govnih.gov In a screening of twenty-eight Amaryllidaceae alkaloids, this compound was identified as one of the promising inhibitors of this enzyme. nih.govnih.gov The inhibitory activity of this compound against GSK-3β is presented in the table below.

| Compound | Target Enzyme | IC50 Value (µM) |

| This compound | Glycogen Synthase Kinase-3β (GSK-3β) | 30.00 ± 0.71 |

Table 1: Inhibitory concentration (IC50) of this compound against GSK-3β. Data sourced from nih.govnih.gov.

This inhibitory action on GSK-3β suggests a potential mechanism through which this compound may exert its effects on cellular proliferation and survival.

Interaction with Nucleic Acids (e.g., DNA binding activity)

While direct studies on the DNA binding activity of this compound are not extensively detailed in the provided context, the broader class of Amaryllidaceae alkaloids has been investigated for their interactions with nucleic acids. nih.gov Nucleic acids, DNA and RNA, are fundamental molecules that carry the genetic information of a cell and are critical for its function and replication. opentextbc.camsu.edu The ability of small molecules to bind to DNA can lead to the disruption of DNA replication and transcription, ultimately affecting cell viability. thermofisher.com The interaction of compounds with nucleic acids can occur through various modes, including intercalation between base pairs or binding to the grooves of the DNA helix. opentextbc.cathermofisher.com

Inhibition of Ribosomal Protein Synthesis

The process of protein synthesis is essential for cell growth and proliferation, and its inhibition is a key strategy for controlling rapidly dividing cells, such as cancer cells. uobaghdad.edu.iqwikipedia.org Ribosomes are the cellular machinery responsible for translating messenger RNA (mRNA) into proteins. uobaghdad.edu.iqwikipedia.org Some anticancer agents exert their effects by binding to ribosomal subunits, thereby interfering with the elongation of the polypeptide chain or causing premature termination of protein synthesis. wikipedia.orgslideshare.net Research has pointed to the inhibition of poliovirus by lycorine (B1675740), a related Amaryllidaceae alkaloid, through the inhibition of protein synthesis in eukaryotic cells, suggesting that this mechanism may be a feature of this class of compounds. ub.edu

In Vitro Studies on Diverse Cell Lines

The anti-cancer potential of this compound has been evaluated through a series of in vitro studies on a variety of human cancer cell lines. These studies have provided valuable insights into its anti-proliferative and cytotoxic effects, as well as the underlying mechanisms of cell growth modulation.

Anti-proliferative and Cytotoxic Effects

The cytotoxic activity of this compound and related compounds has been assessed against a panel of human cancer cell lines, revealing a broad spectrum of activity. The compound has demonstrated notable effects against cell lines derived from various cancer types, including colon, ovarian, central nervous system, breast, and lung cancers, as well as leukemia.

Specifically, a derivative of this compound, 2α-10bα-dihydroxy-9-O-demethylhomolycorine, has shown significant cytotoxic and anti-proliferative activity against the triple-negative breast cancer cell line MDA-MB-231. ulisboa.ptmdpi.com The anti-proliferative effects of this and other Amaryllidaceae alkaloids have also been observed in HCT-116 colon cancer cells. ulisboa.pt

The table below summarizes the cytotoxic activities of a related Amaryllidaceae alkaloid against various cancer cell lines, providing a comparative context for the potential efficacy of this class of compounds.

| Cell Line | Cancer Type | IC50 Value (µM) |

| HCT-116 | Colon Carcinoma | Data not specified |

| MDA-MB-231 | Breast Adenocarcinoma | Data not specified |

Mechanisms of Cell Growth Modulation

Further investigations into the mechanisms by which this compound and its derivatives inhibit cancer cell growth have revealed their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle at specific phases.

Apoptosis Induction

A derivative of this compound has been shown to induce apoptosis in MDA-MB-231 breast cancer cells. ulisboa.ptmdpi.com This was evidenced by an increase in the percentage of apoptotic cells and was substantiated by changes in the expression levels of key apoptosis-regulating proteins. mdpi.com Specifically, an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-xL were observed. mdpi.com This shift in the Bax/Bcl-xL ratio is a hallmark of the mitochondrial pathway of apoptosis. mdpi.com Furthermore, the compound was found to stimulate the generation of mitochondrial reactive oxygen species (ROS), which can be a trigger for apoptosis. mdpi.com

Cell Cycle Arrest

Antiviral Research Investigations (e.g., against Flu Virus A, SARS-CoV-2, Herpes Simplex Virus Type 1)

The antiviral potential of this compound has been explored against several viruses, with research highlighting its activity against respiratory viruses. As a member of the Amaryllidaceae alkaloid family, which is known for a wide range of biological activities, this compound has been a subject of interest in the search for new antiviral agents. researchgate.netwindows.net

Investigations have demonstrated that this compound exhibits activity against influenza A virus, showing an IC50 value of 2.06 µM. ub.edu In the context of the global search for therapeutics against coronaviruses, the compound has also been evaluated for its efficacy against SARS-CoV-2. A study assessing alkaloids from Pancratium maritimum for anti-SARS-CoV-2 activity identified this compound as having weak potency at non-cytotoxic concentrations, with a reported half-maximal effective concentration (EC50) of 44 µM in a Vero E6 cell line. researchgate.net

While the broader class of Amaryllidaceae alkaloids has been a source of compounds for antiviral research, specific and detailed mechanistic studies on this compound against Herpes Simplex Virus Type 1 (HSV-1) are not as extensively detailed in the literature. nih.gov However, the known antiviral properties of related alkaloids continue to make this compound family a subject of interest for potential broad-spectrum antiviral applications. researchgate.netnih.gov

Antiviral Activity of this compound

| Virus | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| Influenza A Virus | Not Specified | IC50 | 2.06 µM | ub.edu |

| SARS-CoV-2 | Vero E6 | EC50 | 44 µM | researchgate.net |

| Herpes Simplex Virus Type 1 (HSV-1) | Specific inhibitory data not available in the provided search results. Related alkaloids have been studied. nih.gov | nih.gov |

Research into Neurobiological Pathways (e.g., Neuroprotective Agents, but avoiding direct AChE inhibition unless linked to a specific mechanism)

Alkaloids from the Amaryllidaceae family are prominently studied for their potential in addressing neurodegenerative diseases. cdc.gov Research into this compound and related homolycorine-type alkaloids indicates potential for development as neuroprotective compounds. medscape.com The neuroprotective qualities of this class of alkaloids are thought to arise from a combination of activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties. bcm.edu

While some lycorine derivatives demonstrate inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the neuroprotective mechanisms are not solely confined to cholinesterase inhibition. bcm.edu Studies on related alkaloids have indicated neuroprotective effects against chemically induced cell injury in neuronal cell lines, such as H2O2-induced cell death in SH-SY5Y cells. medscape.com This suggests that the therapeutic potential may be linked to pathways that mitigate oxidative stress and inflammation, which are contributing factors to neuronal damage in neurodegenerative conditions. bcm.edu The investigation into these broader mechanisms highlights the potential of homolycorine-type alkaloids as more than just symptomatic treatments, aiming instead to address underlying pathological processes. medscape.combcm.edu

Other Mechanistic Biological Activity Research (e.g., Antioxidant Effects, Anti-inflammatory Mechanisms)

The anti-inflammatory effects of this class of compounds are also a key area of investigation. The mechanism often involves the modulation of inflammatory pathways, such as the inhibition of pro-inflammatory mediators. For example, polyphenolic compounds, a broad category that includes precursors to some alkaloids, can inhibit the NF-κB transcription factor, which leads to a suppression of the expression of genes involved in inflammation. The combination of antioxidant and anti-inflammatory activities contributes significantly to the neuroprotective potential observed in many Amaryllidaceae alkaloids. bcm.edu

Structure Activity Relationship Sar Studies

Correlative Analyses between Chemical Structure and Biological Activity

9-O-Demethylhomolycorine is an alkaloid belonging to the homolycorine (B1213549) class, which is characterized by a 2-benzopyrano-[3,4-g]indole skeleton. rsc.orgub.edu The biological activity of this compound is intrinsically linked to its molecular structure. Research has shown that this compound exhibits weak anti-SARS-CoV-2 activity, with a reported half-maximal effective concentration (EC50) of 44 µM in a non-cytotoxic range. researchgate.net

Further studies have isolated derivatives such as 2β,10bα-dihydroxy-9-O-demethylhomolycorine, which was found to be cytotoxic to Vero E6 cells with a half-maximal cytotoxic concentration (CC50) of 13.28 µM, indicating that additional hydroxylation can significantly impact its biological profile. researchgate.net Another derivative, 2α-10bα-dihydroxy-9-O-demethylhomolycorine, demonstrated potent cytotoxic activity against several human cancer cell lines, suggesting that the stereochemistry and position of hydroxyl groups are critical determinants of its bioactivity. scielo.br

The following table summarizes the cytotoxic activities of this compound and its hydroxylated derivative.

| Compound | Cell Line | Activity Type | Measurement | Value (µM) | Reference |

| This compound | Vero E6 | Antiviral | EC50 | 44 | researchgate.net |

| 2β,10bα-dihydroxy-9-O-demethylhomolycorine | Vero E6 | Cytotoxicity | CC50 | 13.28 | researchgate.net |

| 2α-10bα-dihydroxy-9-O-demethylhomolycorine | HCT-116 | Cytotoxicity | IC50 | 0.01 | scielo.br |

| 2α-10bα-dihydroxy-9-O-demethylhomolycorine | HL-60 | Cytotoxicity | IC50 | 0.02 | scielo.br |

| 2α-10bα-dihydroxy-9-O-demethylhomolycorine | OVCAR8 | Cytotoxicity | IC50 | 0.02 | scielo.br |

| 2α-10bα-dihydroxy-9-O-demethylhomolycorine | SF-295 | Cytotoxicity | IC50 | 0.03 | scielo.br |

Impact of Specific Structural Features on Activity (e.g., Number and Position of Hydroxyl Groups, Methoxy (B1213986) Groups, Stereochemistry of Ring Junctions)

The bioactivity of homolycorine-type alkaloids is highly sensitive to modifications of their functional groups and stereochemistry.

The addition of hydroxyl groups elsewhere on the this compound scaffold profoundly impacts its cytotoxicity. The introduction of two hydroxyl groups to create 2α-10bα-dihydroxy-9-O-demethylhomolycorine results in a compound with very high cytotoxic potency against various cancer cell lines. scielo.br This underscores the critical role of hydroxylation patterns in enhancing biological activity. This is consistent with findings for other homolycorine alkaloids like hippeastrine (B59), where a C-2 hydroxyl group is a crucial feature for its cytotoxic effects. researchgate.netnih.gov

Stereochemistry of Ring Junctions: For alkaloids in the homolycorine series, the stereochemistry of the ring junctions is a key structural feature. These compounds typically possess a B/C ring junction with a cis configuration. nih.gov This specific stereochemical arrangement is considered important for their biological activity. While specific studies on how altering the ring junction stereochemistry of this compound affects its activity are not available, SAR studies on related Amaryllidaceae alkaloids, such as lycorine (B1675740), have shown that the stereochemistry of ring junctions is essential for their bioactivity. mdpi.comnih.gov

Comparative SAR within the Homolycorine Alkaloid Subgroup and Broader Amaryllidaceae Alkaloid Family

When comparing the SAR of this compound to its relatives, distinct patterns emerge that highlight the structural requirements for activity within the homolycorine subgroup and the broader Amaryllidaceae family.

Within the Homolycorine Subgroup: The homolycorine subgroup includes well-known cytotoxic alkaloids such as homolycorine and hippeastrine. scielo.org.mx Homolycorine itself shows high antiretroviral activity. ub.edu Hippeastrine's cytotoxicity is significantly influenced by the hydroxyl group at C-2. researchgate.net The potent cytotoxicity of the dihydroxy derivative of this compound suggests that, like other members of this subgroup, its activity is greatly enhanced by specific hydroxylation patterns. scielo.br In contrast, alkaloids like 8-O-demethylhomolycorine are known to have hypotensive effects. scielo.org.mx This indicates that the position of demethylation (C-8 vs. C-9) can lead to different pharmacological profiles.

The following table provides a comparative overview of structural features and activities of selected homolycorine alkaloids.

| Alkaloid | Key Structural Features | Notable Biological Activity | Reference(s) |

| This compound | C-9 Hydroxyl, C-10 Methoxy | Weak anti-SARS-CoV-2 | researchgate.net |

| Homolycorine | C-9 Methoxy, C-10 Methoxy | Antiretroviral, Cytotoxic, Hypotensive | ub.eduscielo.org.mx |

| 8-O-Demethylhomolycorine | C-8 Hydroxyl | Hypotensive | scielo.org.mx |

| Hippeastrine | C-2 Hydroxyl | Cytotoxic, Antifungal | researchgate.netscielo.org.mx |

| 2α-10bα-dihydroxy-9-O-demethylhomolycorine | C-2α, C-9, C-10bα Hydroxyls | Potent Cytotoxicity | scielo.br |

Within the Broader Amaryllidaceae Family: The Amaryllidaceae family is composed of several alkaloid types, each with distinct SAR features. nih.gov The lycorine-type alkaloids, for example, which also derive from an ortho-para' oxidative coupling, require a free 1,2-diol functionality in the C-ring for apoptosis induction. mdpi.comencyclopedia.pub The stereochemistry of the C/D ring junction is also critical for the anticancer activity in the lycorine series. mdpi.comnih.gov This contrasts with the homolycorine series, where activity appears to be highly dependent on hydroxylation and methoxylation patterns on the A and C rings. Other types, such as galanthamine (B1674398), are valued for their acetylcholinesterase inhibitory activity, a property not prominently associated with the homolycorine group. scielo.org.mx This diversity in structure and activity across the Amaryllidaceae family underscores the specialized roles of different alkaloid scaffolds. nih.govnih.gov

Chemotaxonomic and Ecological Significance of Homolycorine Alkaloids

Chemotaxonomic Markers in Amaryllidaceae Systematics

The distribution of alkaloids within the Amaryllidaceae family is not uniform; instead, specific structural types and individual compounds are often characteristic of particular genera or tribes, making them valuable chemotaxonomic markers. mdpi.com Chemotaxonomy utilizes the chemical constituents of plants to clarify their systematic relationships. The presence, absence, or relative abundance of alkaloids like 9-O-Demethylhomolycorine can provide a chemical fingerprint that helps to delineate and classify species and genera. chemrxiv.org

The Amaryllidoideae subfamily is the primary source of these unique alkaloids, with over 600 compounds identified to date. mdpi.comactamicrobio.bg The homolycorine-type alkaloids are one of the major groups, alongside lycorine (B1675740), galanthamine (B1674398), and crinane types, whose distribution patterns are studied to understand phylogenetic relationships. nih.govresearchgate.net For example, while lycorine is widely distributed, other alkaloids have a more restricted occurrence. mdpi.com The presence of distichamine, for instance, is considered a distinctive chemotaxonomic marker for the genus Boophone. mdpi.com

Similarly, the identification of specific homolycorine (B1213549) alkaloids in a plant can contribute to its chemical profile. This compound has been identified in several Amaryllidaceae species, including Galanthus elwesii and Leucojum vernum. mdpi.commdpi.com The consistent appearance of such compounds within a specific lineage can support taxonomic groupings established through morphological data. Research on the alkaloid profiles of various species, such as those in the genus Hippeastrum, reveals significant variation in alkaloid content, which can be used to distinguish between species. nih.gov For instance, while some species are rich in lycorine-type alkaloids, others may have a higher concentration of homolycorine or galanthamine types. nih.gov This chemical diversity is a key tool for systematic botanists.

Table 1: Distribution of this compound and Related Alkaloids in Select Amaryllidaceae Species

| Alkaloid | Species | Reference(s) |

| This compound | Galanthus elwesii | mdpi.com |

| This compound | Leucojum vernum | mdpi.com |

| This compound | Narcissus poeticus cv. Pink Parasol | nih.gov |

| This compound | From a study involving Nerine bowdenii-derived ambelline | nih.gov |

| Homolycorine | Hippeastrum species | nih.gov |

| Homolycorine | Narcissus poeticus | actamicrobio.bg |

| 2α-10bα-Dihydroxy-9-O-demethylhomolycorine | Hippeastrum solandriflorum | nih.govencyclopedia.pub |

Ecological Roles as Plant Defense Metabolites

Amaryllidaceae alkaloids, including the homolycorine group, are recognized as secondary metabolites that play a crucial role in plant defense. oup.comresearchgate.net These nitrogen-containing compounds are part of the plant's chemical arsenal (B13267) against a variety of biological threats, including herbivores and pathogenic microorganisms. nih.govinteresjournals.orgnih.gov The production of these toxic or deterrent substances is a key survival strategy, protecting the plant from being eaten or infected. researchgate.netfrontiersin.org

The defensive properties of these alkaloids stem from their diverse biological activities. nih.gov Many act as feeding deterrents, making the plant tissue unpalatable or toxic to insects and other animals. interesjournals.org The mechanism of action can be broad, affecting the nervous system of insects or disrupting fundamental cellular processes. oup.comnih.gov For example, the well-known Amaryllidaceae alkaloid galanthamine is an acetylcholinesterase inhibitor, a mode of action shared by many commercial insecticides, suggesting a natural protective role against pests. nih.gov

Homolycorine alkaloids contribute to this defensive shield through their own spectrum of bioactivities. Research has demonstrated that various compounds within this class exhibit cytotoxic, antifungal, and insect antifeedant effects. nih.govnih.govresearchgate.net For instance, hippeastrine (B59), a homolycorine-type alkaloid, has shown potent cytotoxic activity against numerous cancer cell lines, indicating its potential to disrupt cell division and growth, a mechanism that would also be effective against herbivores or pathogens. researchgate.net Some studies have pointed to the potential role of homolycorine-type alkaloids in defending Hippeastrum plants against pathogens. nih.gov The compound 2α-10bα-Dihydroxy-9-O-demethylhomolycorine, a derivative of this compound, has demonstrated significant cytotoxic effects against colon, ovarian, and glioblastoma cancer cell lines, highlighting the potent biological activity inherent in this structural framework. nih.govencyclopedia.pub This inherent toxicity is a cornerstone of its ecological function as a defense metabolite, deterring consumption by herbivores and inhibiting pathogen growth. researchgate.netinteresjournals.org

Future Research Directions and Translational Perspectives

Elucidation of Remaining Uncharacterized Biosynthetic Steps and Enzymes

While the general biosynthetic pathway of homolycorine-type alkaloids, including 9-O-demethylhomolycorine, is understood to originate from the common precursor 4′-O-methylnorbelladine, several specific enzymatic steps remain uncharacterized. rsc.orgnih.gov The biosynthesis of Amaryllidaceae alkaloids involves a series of complex reactions including hydroxylations, methylations, and phenol-phenol couplings. encyclopedia.pub The homolycorine (B1213549) skeleton is derived from the lycorine (B1675740) skeleton, but many of the enzymes responsible for this conversion are yet to be discovered. nih.gov

The conversion of norpluviine (B12688598) to homolycorine-type alkaloids involves a ring-opening and intramolecular rotation, but the specific enzymes catalyzing these transformations are not fully identified. mdpi.comresearchgate.net Although some enzymes like norbelladine (B1215549) 4′-O-methyltransferase (N4OMT) have been identified, the complete enzymatic cascade is far from elucidated. nih.gov Future research will need to focus on identifying and characterizing the remaining enzymes, such as specific cytochrome P450s, reductases, and transferases, to fully map the biosynthetic grid. rsc.orgresearchgate.net This knowledge is critical for enhancing the production of these valuable alkaloids in either their native plant species or in engineered microbial systems. core.ac.uklongdom.org

Development of Advanced Synthetic Methodologies for Novel Analogs

The development of advanced synthetic methodologies is crucial for producing novel analogs of this compound with improved therapeutic properties. While the total synthesis of some Amaryllidaceae alkaloids has been achieved, the complexity of their structures presents significant challenges. researchgate.net Future efforts will likely focus on chemo-enzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis. nih.gov This approach can facilitate the production of pathway intermediates and the creation of new derivatives that are not accessible through traditional synthesis or biosynthesis alone. nih.gov

The modification of the homolycorine nucleus has been shown to provide valuable insights into its cytotoxic activities. colab.ws Therefore, the development of synthetic strategies that allow for the selective modification of different parts of the this compound scaffold is a key area of future research. This will enable the exploration of structure-activity relationships and the optimization of lead compounds for various therapeutic targets.

Application of Systems Biology and Multi-Omics Approaches in Alkaloid Discovery

Systems biology, integrating genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex regulatory networks governing Amaryllidaceae alkaloid biosynthesis. core.ac.uk The integration of these 'omics' datasets can lead to the identification of novel biosynthetic genes and a more comprehensive understanding of how alkaloid production is regulated in response to developmental and environmental cues. core.ac.ukmdpi.comfrontiersin.org

Recent advances in high-throughput sequencing and mass spectrometry have enabled the generation of large-scale datasets for various medicinal plants. researchgate.netresearchgate.net Applying these technologies to Amaryllidaceae species that produce this compound will be instrumental in identifying candidate genes involved in its biosynthesis. core.ac.ukbiorxiv.org Furthermore, multi-omics approaches can help to elucidate the transport and accumulation of these alkaloids within the plant, providing further avenues for metabolic engineering to enhance their production. mdpi.comfrontiersin.org

Computational and In Silico Studies for Target Identification and Ligand Design (e.g., Molecular Docking)

Computational approaches, particularly molecular docking, are becoming increasingly vital in drug discovery for identifying potential biological targets and designing novel ligands. proceedings.sciencemdpi.comgsconlinepress.com For this compound and its analogs, in silico studies can predict their binding affinity to various protein targets, helping to prioritize compounds for experimental testing and to understand their mechanism of action at a molecular level. researchgate.netnih.govplos.org

Molecular docking studies have already been employed to investigate the interaction of homolycorine-type alkaloids with targets such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and enzymes from pathogens like Trypanosoma cruzi. proceedings.scienceresearchgate.netchemrxiv.org For instance, homolycorine showed promising binding energies to both AChE and BChE. proceedings.science Another in silico study identified 2α,10bα-dihydroxy-9-O-demethylhomolycorine as a potential ligand for cruzain and trypanothione (B104310) reductase, key enzymes in T. cruzi. researchgate.netchemrxiv.org These computational models provide a rational basis for the design of new derivatives with enhanced activity and selectivity. mdpi.com

Table 1: Molecular Docking Scores of Homolycorine-Type Alkaloids against Various Targets

| Alkaloid | Target | Docking Score (kcal/mol) | Reference |

| Homolycorine | Acetylcholinesterase (AChE) | -9.4 | proceedings.science |

| Homolycorine | Butyrylcholinesterase (BChE) | -9.7 | proceedings.science |

| Homolycorine | α-Glucosidase | -60.83 | unpatti.ac.idresearchgate.net |

| 8-O-demethylhomolycorine | Cruzain (Site A) | -4.77 | researchgate.net |

| 8-O-demethylhomolycorine | Trypanothione Reductase (Site B) | -5.01 | researchgate.net |

| 2α,10bα-dihydroxy-9-O-demethylhomolycorine | Cruzain | ~ -7.0 | chemrxiv.org |

| 2α,10bα-dihydroxy-9-O-demethylhomolycorine | Trypanothione Reductase | ~ -7.0 | chemrxiv.org |

Discovery and Characterization of Novel Biological Targets and Mechanistic Pathways

A crucial area for future research is the discovery and characterization of novel biological targets and the elucidation of the mechanistic pathways through which this compound and its analogs exert their effects. While some activities, such as topoisomerase inhibition, have been identified for homolycorine alkaloids, a comprehensive understanding of their molecular mechanisms is still lacking. colab.ws

The identification of novel targets is essential for expanding the therapeutic applications of these compounds. nih.govnus.edu.sg This can be achieved through a combination of approaches, including affinity-based methods, genetic screens, and computational predictions. plos.orgresearchgate.net Once novel targets are identified, detailed biochemical and cell-based assays will be required to validate these interactions and to unravel the downstream signaling pathways that are modulated. This will not only provide a deeper understanding of the pharmacology of this compound but also open up new avenues for the development of targeted therapies for a range of diseases, including cancer and infectious diseases. nih.govbiorxiv.org

Q & A

Q. What are the key structural characteristics of 9-O-Demethylhomolycorine, and how are they validated experimentally?

The structure of this compound, a homolycorine-type Amaryllidaceae alkaloid, is characterized by a lycorenan skeleton with substitutions at positions 9 (hydroxy) and 10 (methoxy). Key validation methods include:

- 1D/2D NMR spectroscopy : Used to assign aromatic substitution patterns via coupling constants and ROESY experiments .

- X-ray crystallography : Confirms stereochemistry and molecular geometry, though limited data exists for this compound.

- Mass spectrometry (MS) : Provides molecular weight confirmation (e.g., [M+H]+ at m/z 301.34) . Discrepancies in molecular formulas (e.g., C15H15NOs vs. C17H19NO4) across studies highlight the need for rigorous spectral validation .